N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a methyl group
Properties
Molecular Formula |
C17H22N4 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-methyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H22N4/c1-20(17-4-2-3-9-19-17)16-7-12-21(13-8-16)14-15-5-10-18-11-6-15/h2-6,9-11,16H,7-8,12-14H2,1H3 |
InChI Key |
SUTBNZBWHAGKTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=NC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multi-step organic reactions. One common method involves the alkylation of a piperidine derivative with a pyridine derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert functional groups such as nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-4-yl)methanamine
- N-methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
Uniqueness
N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
